molecular formula C10H12BrN3 B2919170 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1628264-05-0

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2919170
CAS No.: 1628264-05-0
M. Wt: 254.131
InChI Key: USFKUZLRWZPVGG-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and a methyl group attached to the nitrogen atom at the 3rd position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C10H12BrN3 and a molecular weight of 254.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 2-ethylpyridine and N-methylimidazole as starting materials. The reaction proceeds through a series of steps involving bromination, alkylation, and cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 6th position.

    N-Methylimidazo[1,2-a]pyridine: Lacks the ethyl group at the 2nd position.

    6-Bromoimidazo[1,2-a]pyridine: Lacks the ethyl and N-methyl groups.

Uniqueness

6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, ethyl group, and N-methyl group allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFKUZLRWZPVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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